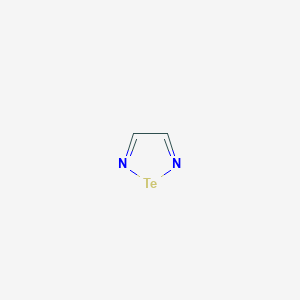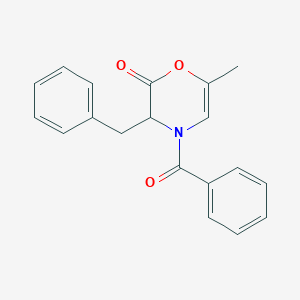
4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes a benzoyl group, a benzyl group, and a methyl group attached to an oxazinone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot synthesis method is efficient and yields the desired oxazinone derivative with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and high-yield production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoyl and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The benzoyl and benzyl groups play a crucial role in binding to target sites, while the oxazinone ring facilitates the compound’s reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole Derivatives: These compounds share some structural similarities and are known for their broad range of chemical and biological properties.
Oxadiazole Derivatives: These compounds also contain nitrogen and oxygen in their ring structures and exhibit diverse reactivity and applications.
Uniqueness
4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one is unique due to its specific combination of functional groups and the resulting chemical properties. Its structure allows for versatile reactivity and makes it suitable for various scientific and industrial applications.
Propriétés
Numéro CAS |
84691-29-2 |
|---|---|
Formule moléculaire |
C19H17NO3 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
4-benzoyl-3-benzyl-6-methyl-3H-1,4-oxazin-2-one |
InChI |
InChI=1S/C19H17NO3/c1-14-13-20(18(21)16-10-6-3-7-11-16)17(19(22)23-14)12-15-8-4-2-5-9-15/h2-11,13,17H,12H2,1H3 |
Clé InChI |
BVDVTRMMMKRKQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(C(=O)O1)CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


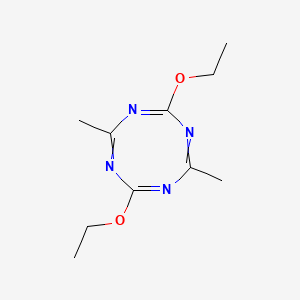
![Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]-](/img/structure/B14411207.png)
![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)


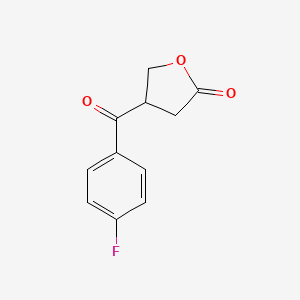

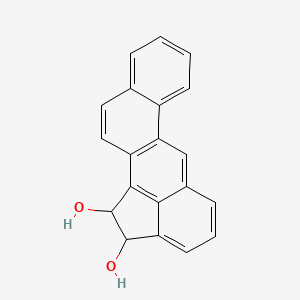
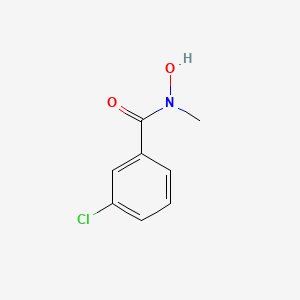
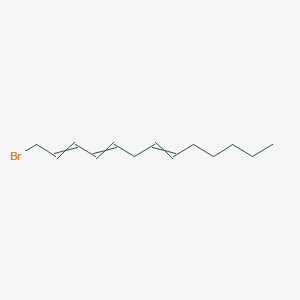
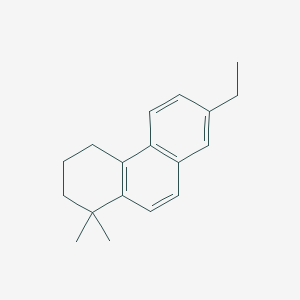
![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
